Home > Products > Building Blocks P18481 > 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid - 1190319-18-6

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Catalog Number: EVT-1683826
CAS Number: 1190319-18-6
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a tricyclic heterocyclic compound consisting of a pyrrole ring fused to a pyridine ring with a carboxylic acid substituent. This scaffold serves as a core structure in various biologically active compounds and serves as a bioisostere for quinolones. [, ] Its derivatives have garnered interest in scientific research due to their potential applications in medicinal chemistry, particularly in developing novel antimicrobial and enzyme inhibitory agents. [, , , ]

Future Directions
  • Further research into their structure-activity relationships could lead to the development of more potent and selective enzyme inhibitors with therapeutic applications in cancer, inflammation, and other diseases. []

7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound serves as a crucial starting material for synthesizing 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. Researchers reacted this compound with deprotonated malonic esters, followed by a series of transformations, to construct the pyrrolo[3,2-b]pyridine ring system and ultimately arrive at 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid.

7-(Bis(alkoxycarbonyl)methyl)-8-nitro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound represents an intermediate formed during the synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid from 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid. The reaction of 7-chloro-8-nitro-4-oxoquinoline-3-carboxylic acid with deprotonated malonic esters leads to the formation of this intermediate.

7-(Carboxymethyl)-8-nitro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound represents another key intermediate in the synthetic route to 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. It is derived from the previous intermediate, 7-(bis(alkoxycarbonyl)methyl)-8-nitro-4-oxoquinoline-3-carboxylic acid, through further chemical transformations.

2,6-Dioxotetrahydro-1H-pyrrolo(3,2-h)quinoline-7-carboxylic acid

    1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid

    • Compound Description: This compound shares the fundamental pyrrolo[3,2-b]pyridine structure with 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid but differs in the position of the carboxylic acid substituent.

    5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid

    • Compound Description: This compound is a derivative of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, incorporating a methoxy substituent at the 5-position of the pyrrolo[3,2-b]pyridine core. This research focused on developing a practical and efficient synthetic route for this specific derivative.

    7-Oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives

    • Compound Description: These derivatives represent a series of compounds sharing the pyrrolo[3,2-b]pyridine core with 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, albeit with variations at the 6- and 7-positions. The research aimed to synthesize and investigate the antimicrobial properties of these derivatives.

    3-Benzoyl-4,7-dihydro-7-oxopyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives

    • Compound Description: This set of compounds represents another group of derivatives based on the pyrrolo[3,2-b]pyridine core, featuring modifications at the 3-, 6-, and 7-positions compared to 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid. The study aimed to synthesize and evaluate these compounds for their potential as antimicrobial agents.

    2-((2-chlorophenyl)(2-(1-methyl-1H-imidazol-2-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (Compound N47)

    • Compound Description: This compound represents a specific derivative of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, exhibiting inhibitory activity against KDM5A, a histone demethylase enzyme.

    2-((2-chlorophenyl)(2-(4,4-difluoropiperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (Compound N41)

    • Compound Description: Similar to compound N47, this derivative also acts as a potent inhibitor of KDM5A. These findings emphasize the versatility of the 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold for developing KDM5A inhibitors.
    Overview

    1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities and its utility as a building block for synthesizing various bioactive molecules. The compound is classified under the category of pyrrolopyridines, which are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities.

    Synthesis Analysis

    Methods

    The synthesis of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid typically involves several key steps:

    1. Formation of the Pyrrole-Pyridine Core: The initial step usually employs methods such as the Larock indole synthesis, which allows for the construction of the pyrrolo[3,2-b]pyridine framework.
    2. Functionalization: After establishing the core structure, functionalization at the carboxylic acid position is performed. This can be achieved through various palladium-catalyzed reactions, including Buchwald–Hartwig amination and C–H activation reactions.
    3. Optimization for Scale-Up: While laboratory methods are well-documented, industrial production often adapts these methods for efficiency and cost-effectiveness.

    Technical Details

    The synthetic routes may vary based on the desired substituents on the pyridine or pyrrole rings. Reaction conditions such as temperature, solvent choice, and catalyst type are critical for optimizing yield and purity.

    Molecular Structure Analysis

    Structure

    1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has the following molecular formula: C8H6N2O2C_8H_6N_2O_2. Its molecular weight is approximately 162.15 g/mol. The structure consists of a fused bicyclic system featuring both nitrogen-containing rings.

    Data

    • CAS Number: 1190319-18-6
    • InChI Key: DTXSID20676847
    • Molecular Geometry: The compound's geometry is influenced by the hybridization states of the nitrogen atoms and carbon atoms within the rings.
    Chemical Reactions Analysis

    1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid can participate in various chemical reactions due to its functional groups:

    1. Acid-Base Reactions: The carboxylic acid group can act as an acid in proton transfer reactions.
    2. Nucleophilic Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions with electrophiles.
    3. Condensation Reactions: The compound can undergo condensation with other reactive species to form larger molecular frameworks.

    These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

    Mechanism of Action

    The mechanism of action for 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid largely depends on its interactions within biological systems:

    1. Targeting Enzymatic Pathways: The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation.
    2. Modulation of Receptor Activity: It may interact with various receptors, altering signaling pathways that contribute to cellular responses.
    3. Biochemical Interactions: Its nitrogen-containing rings allow for hydrogen bonding and π-stacking interactions with biomolecules, facilitating its biological effects.
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically exists as a solid or crystalline form.
    • Melting Point: Specific melting points vary based on purity but generally fall within a narrow range indicative of crystalline solids.

    Chemical Properties

    • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.
    • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

    Relevant Data or Analyses

    Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure and purity.

    Applications

    1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid has significant scientific uses:

    1. Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting various diseases, particularly cancers due to its potential inhibitory effects on tumor growth.
    2. Biological Research: Used in studies exploring enzyme inhibition and receptor modulation, contributing to understanding disease mechanisms.
    3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex heterocyclic compounds with desired biological activities.

    This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development, showcasing its potential through diverse applications across medicinal and synthetic chemistry fields.

    Synthetic Methodologies for 1H-Pyrrolo[3,2-*b*]pyridine-7-carboxylic Acid Derivatives

    Cyclization Strategies for Core Scaffold Construction

    The efficient construction of the 1H-pyrrolo[3,2-b]pyridine core represents the foundational step in accessing the 7-carboxylic acid derivative. Two principal cyclization methodologies dominate the synthetic landscape:

    The Gould-Jacobs reaction employs aniline derivatives bearing electron-withdrawing groups cyclized with ethoxymethylenemalonate esters. Subsequent thermal cyclodehydration yields the tricyclic system, which can be selectively hydrolyzed and decarboxylated to afford the 7-carboxylated scaffold. This method provides excellent regiocontrol but requires harsh thermal conditions (160-200°C), limiting compatibility with sensitive functional groups [1] .

    In contrast, acid-catalyzed Trofimov reactions utilize ketoximes with acetylene gas under superacidic conditions (e.g., H2SO4/SbF5). This one-pot methodology enables direct assembly of the bicyclic system at lower temperatures (60-80°C) with improved functional group tolerance. Yields typically range from 45-70%, with the carboxylic acid moiety introduced via post-cyclization functionalization [3] .

    Table 1: Comparison of Core Scaffold Cyclization Methods

    MethodKey ReagentsTemperatureYield RangeRegioselectivity
    Gould-JacobsAniline, EMME, POCl₃160-200°C55-75%High (C7)
    Trofimov CyclizationKetoxime, Acetylene, H₂SO₄60-80°C45-70%Moderate
    SEM-Protected RouteSEM-Cl, Suzuki Coupling, TFA80-120°C60-85%High (C7)

    A third approach employs SEM-protected precursors (2-(trimethylsilyl)ethoxymethyl chloride) to shield the pyrrole nitrogen during scaffold elaboration. Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate serves as a versatile intermediate, undergoing sequential SEM protection, ester hydrolysis, and amide coupling before SEM removal with trifluoroacetic acid (TFA). This orthogonal protection strategy enables late-stage introduction of the C7-carboxylic acid via palladium-catalyzed carbonylation [1].

    Catalytic Approaches in Fused Heterocycle Formation

    Transition metal catalysis enables efficient construction and functionalization of the pyrrolopyridine core under mild conditions:

    Palladium-mediated Suzuki-Miyaura couplings allow strategic introduction of carboxylic acid precursors at C7. The 7-iodo-1H-pyrrolo[3,2-b]pyridine intermediate (synthesized via electrophilic iodination using I₂/oxidant systems) undergoes cross-coupling with potassium alkoxycarbonylvinylboronates. Subsequent oxidative cleavage installs the carboxylic acid directly with excellent regiocontrol. This approach tolerates diverse substituents at C3, including esters, amides, and halogens, due to the orthogonal reactivity of the C7-iodo group [1] .

    Table 2: Catalytic Methods for Core Functionalization

    Catalytic SystemReaction TypeKey ConditionsApplication Scope
    Pd(PPh₃)₄/XPhos (2.5 mol%)Suzuki CarbonylationK₂CO₃, CO (1 atm), DMF/H₂O, 80°CDirect C7-carboxylic acid installation
    Pd(OAc)₂/SPhos (3 mol%)C-H Activation/CouplingAgOAc, PivOH, DCE, 120°CC3-Arylation of C7-ester derivatives
    CuI/Proline (20 mol%)Ullmann-Type CyclizationCs₂CO₃, DMSO, 100°CCore formation from halogenated precursors

    Copper-catalyzed heteroannulation provides an alternative for direct core assembly. 3-Aminopyridines undergo coupling with α-halo carbonyl compounds under Ullmann conditions (CuI/ligand/Cs₂CO₃), forming the pyrrolopyridine ring in a single step. When employing α-halo malonates, this method delivers C7-ester precursors directly, which can be hydrolyzed to the carboxylic acid. The chelating ligand (typically phenanthroline or proline derivatives) critically influences yield by stabilizing the copper catalyst during cyclization [3] [7].

    Microwave-assisted C-H activation significantly accelerates fused ring formation. Directed C-H functionalization at C2 of pyrrole derivatives using Pd(OAc)₂/oxidant systems enables coupling with ortho-halo pyridines, constructing the bicyclic system in minutes rather than hours. The carboxylic acid group can be introduced via coupling partners bearing protected acid moieties (e.g., trimethylsilyl ethyl esters) [6].

    Regioselective Functionalization at C3 and C7 Positions

    Achieving precise functionalization patterns requires strategic manipulation of electronic and steric profiles:

    Directed ortho-metalation (DoM) exploits the inherent acidity of C3-H (pKa ~23) using strong lithium amide bases (e.g., LDA or LiTMP). The 7-carboxylic acid moiety, when protected as a methyl ester, serves as an effective directing group for C3 functionalization. Sequential deprotonation and electrophile quenching (e.g., I₂, DMF, or alkyl halides) install diverse substituents at C3 with >20:1 regioselectivity over C2/C5 positions. This approach is particularly valuable for synthesizing 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives, key intermediates for subsequent cross-coupling [10].

    Table 3: Regioselective Functionalization Strategies

    PositionMethodDirecting GroupElectrophileSelectivity (C3:C2)
    C3DoM (LDA, -78°C)7-CO₂MeI₂, DMF, MeI>20:1
    C7Halogen Dance (n-BuLi, 0°C)3-BrCO₂ (g)>50:1
    C3Pd-Catalyzed C-H Activation7-CONHArAryl-Br15:1

    The halogen dance rearrangement enables selective halogen migration from C5 to C7. Treatment of 5-bromo-1H-pyrrolo[3,2-b]pyridine with n-BuLi at -40°C triggers bromine migration to the electronically favored C7 position. Subsequent carboxylation with solid CO₂ provides direct access to the 7-carboxylic acid derivative. This remarkable rearrangement proceeds via a thermodynamically driven anion translocation mechanism, achieving >50:1 selectivity for C7-functionalization .

    Protecting group strategies critically influence regiocontrol. SEM protection of the pyrrole nitrogen enables selective C3 bromination using NBS in acetonitrile, while the 7-carboxylic acid remains untouched as its tert-butyl ester. Conversely, when the carboxylic acid is unprotected, C3 functionalization requires careful pH control to prevent decarboxylation, typically employing weakly basic conditions (pH 7.5-8.5) with electrophiles like N-iodosuccinimide [1] .

    Late-Stage Modifications for Pharmacophore Diversification

    The carboxylic acid functionality serves as a versatile handle for generating structurally diverse analogs with optimized pharmacological properties:

    Amide coupling represents the most direct derivatization strategy. Activation of 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid with peptide coupling reagents (HATU, EDCI, or T3P) enables condensation with diverse amines. Sterically unhindered aliphatic amines (e.g., methylamine, cyclopropylamine) achieve near-quantitative conversion, while bulky/electron-deficient anilines require elevated temperatures (60-80°C). Notably, coupling with 1H-indazol-5-amine derivatives yields potent ACC1 inhibitors (IC₅₀ = 820 nM), demonstrating the therapeutic relevance of this transformation [1] [3].

    Decarboxylative cross-coupling provides access to de-functionalized analogs. Under radical conditions (AgNO₃/K₂S₂O₈) or photoredox catalysis (Ir(ppy)₃, blue LED), the carboxylic acid undergoes decarboxylative coupling with heteroarenes, enabling direct C7-H functionalization. This approach bypasses pre-halogenation steps, significantly streamlining analog synthesis for structure-activity relationship (SAR) studies [6] .

    Table 4: Late-Stage Diversification Reactions

    TransformationReagents/ConditionsKey ProductsBiological Relevance
    Amide CouplingHATU, DIPEA, R-NH₂, DMF, rtACC1 inhibitors (IC₅₀ 430 nM)Oncology therapeutics
    EsterificationTMSCHN₂, MeOH or DCC/DMAP, ROHProdrugs, PK modifiersImproved oral bioavailability
    Curtius RearrangementDPPA, toluene, then ROHC7-CarbamatesGPR119 agonists for diabetes
    Decarboxylative ArylationAgNO₃, K₂S₂O₈, Ar-H, 80°CC7-Aryl derivativesFGFR inhibitors (IC₅₀ 9 nM)

    Carboxylic acid bioisosteres enhance drug-like properties. The acid group can be converted to:

    • Tetrazoles via [3+2] cycloaddition with NaN₃ and trimethylorthoformate (improves metabolic stability)
    • Oxadiazolones through condensation with acyl hydrazides followed by dehydration (enhances membrane permeability)
    • Sulfonamides via Curtius rearrangement to isocyanates followed by sulfamoylation (modulates pKa for CNS penetration)

    These bioisosteric replacements maintain the acidic proton geometry critical for target engagement while optimizing pharmacokinetic profiles. For instance, tetrazole analogs demonstrate enhanced oral absorption in rodent models compared to carboxylic acid counterparts, making them valuable for in vivo efficacy studies targeting enzymes like serum/glucocorticoid-regulated kinase 1 (SGK1) [10].

    Prodrug derivatization focuses on esterification strategies. Conversion to ethyl esters or pivoxil esters enhances intestinal absorption, with enzymatic hydrolysis regenerating the active acid in plasma. Structure-hydrolysis relationships reveal that sterically hindered esters (e.g., pivaloyloxymethyl) exhibit extended half-lives in vivo, enabling sustained exposure for chronic indications [1] [3].

    Properties

    CAS Number

    1190319-18-6

    Product Name

    1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

    IUPAC Name

    1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

    Molecular Formula

    C8H6N2O2

    Molecular Weight

    162.15 g/mol

    InChI

    InChI=1S/C8H6N2O2/c11-8(12)5-1-3-9-6-2-4-10-7(5)6/h1-4,10H,(H,11,12)

    InChI Key

    YBYWIZUWOGPUPB-UHFFFAOYSA-N

    SMILES

    C1=CNC2=C(C=CN=C21)C(=O)O

    Canonical SMILES

    C1=CNC2=C(C=CN=C21)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.